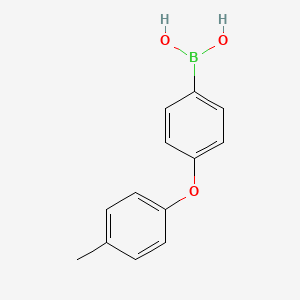
4-(p-Tolyloxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Tolyloxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a p-tolyloxy group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
作用機序
Target of Action
4-(p-Tolyloxy)phenylboronic acid, a derivative of phenylboronic acid, is known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . The compound has been used in the design of a robust delivery vector of the CRISPR-Cas9 system, showing great tumor-targeting performance .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, forming reversible complexes. This interaction is particularly significant in the presence of cis-diol containing molecules . The compound’s ability to form these complexes is a key aspect of its functionality.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the targets it interacts with. For instance, in the context of CRISPR-Cas9 delivery, the compound can affect the pathways related to gene editing . .
Pharmacokinetics
Phenylboronic acid, the parent compound of this compound, has been studied for its pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its targets and the nature of its interactions. In the context of CRISPR-Cas9 delivery, the compound can facilitate gene editing, leading to changes at the molecular and cellular levels . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of complexes between the compound and its targets . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as temperature and the presence of other substances in the environment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolyloxy)phenylboronic acid typically involves the reaction of p-tolyloxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent the hydrolysis of reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 4-(p-Tolyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
科学的研究の応用
4-(p-Tolyloxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
類似化合物との比較
Phenylboronic Acid: Lacks the p-tolyloxy group and is a simpler boronic acid used in similar reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the p-tolyloxy group, leading to different reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which imparts unique electronic properties.
Uniqueness: 4-(p-Tolyloxy)phenylboronic acid is unique due to the presence of the p-tolyloxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where the electronic effects of the substituent play a crucial role.
特性
IUPAC Name |
[4-(4-methylphenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNVRIPFXSBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
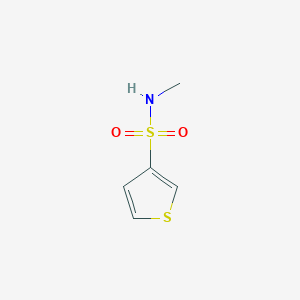
![5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B6326696.png)
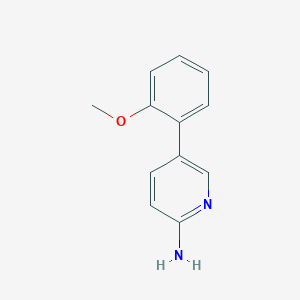


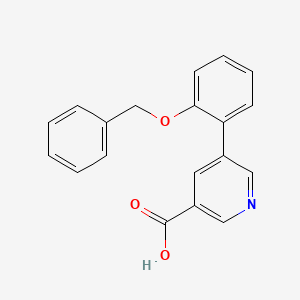
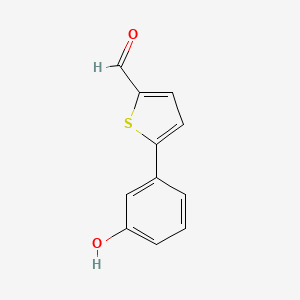
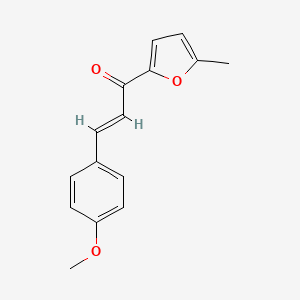
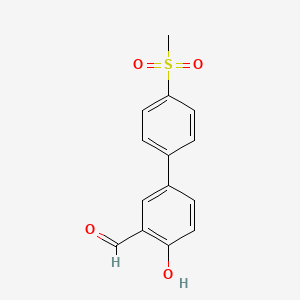
![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol](/img/structure/B6326751.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol](/img/structure/B6326755.png)
![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6326775.png)
